molecular formula C11H10O5 B1173550 2-(2-Methylphenoxy)-2-butenedioic acid

2-(2-Methylphenoxy)-2-butenedioic acid

Cat. No.: B1173550
M. Wt: 222.196
InChI Key: NAUXWAWDRJZOCN-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenoxy)-2-butenedioic acid is a dicarboxylic acid derivative characterized by a conjugated butenedioic acid backbone (HOOC–CH=CH–COOH) substituted with a 2-methylphenoxy group at the C2 position.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.196

IUPAC Name

(Z)-2-(2-methylphenoxy)but-2-enedioic acid

InChI

InChI=1S/C11H10O5/c1-7-4-2-3-5-8(7)16-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6-

InChI Key

NAUXWAWDRJZOCN-TWGQIWQCSA-N

SMILES

CC1=CC=CC=C1OC(=CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Methylphenoxy)-2-butenedioic acid with structurally related compounds, focusing on functional groups, substituents, and biological implications.

(Methoxyimino)acetate Derivatives ()

Compounds such as 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] share a phenoxy-substituted aromatic core but differ in their functional groups. Key distinctions include:

  • Functional Groups: 490-M18 features a hydroxyimino (–N–OH) and acetic acid (–CH₂COOH) group, whereas the target compound has a butenedioic acid system.
  • Substituents: The 2-methylphenoxy group in 490-M18 is attached via a methylene bridge (–CH₂–), increasing steric bulk compared to the direct linkage in the target compound.

Benzoic Acid Derivatives ()

Compounds like 5-CH2-OH-[S2200] [2-(2-{[5-(hydroxymethyl)-2-methylphenoxy]methyl}phenyl)-2-methoxy-N-methylacetamide] exhibit structural complexity with acetamide and hydroxymethylphenoxy groups:

  • Functional Groups : The acetamide (–NHCOCH₃) and methoxy (–OCH₃) groups in 5-CH2-OH-[S2200] contrast with the target’s carboxylic acids.
  • Physicochemical Properties : The hydroxymethyl (–CH₂OH) substituent likely improves water solubility, whereas the target compound’s dicarboxylic acid system may enhance ionic interactions in biological systems.

Diphenylacetic Acid Derivatives ()

Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) features a diphenyl-hydroxylacetic acid structure:

  • Functional Groups : The hydroxyl (–OH) and two phenyl groups create a sterically hindered environment absent in the target compound.
  • Acidity : The single carboxylic acid group in benzilic acid results in lower acidity (pKa ~3.5) compared to the target’s dual carboxylic acids (estimated pKa1 ~2.0, pKa2 ~4.5).
  • Applications : Benzilic acid is used in organic synthesis, whereas the target’s conjugated system may favor metal chelation or polymer chemistry .

Butenedioic Acid Esters ()

The compound 88859-58-9 [2-butenedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester] shares the butenedioic acid core but differs in substituents:

  • Functional Groups : The ester (–COOR) and propenyloxy (–O–CH₂–CH₂–O–CO–CH₂–CH₂–) groups reduce acidity compared to free carboxylic acids.
  • Reactivity : Ester groups are prone to hydrolysis, which could limit stability in aqueous environments. In contrast, the target compound’s free acids may exhibit stronger ionic interactions .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Substituents Properties/Activity References
This compound C₁₁H₁₀O₅ Butenedioic acid 2-Methylphenoxy High acidity, chelation potential N/A
490-M18 C₁₇H₁₅NO₄ Hydroxyimino, acetic acid 2-Methylphenoxymethyl Neurotoxicity risk
5-CH2-OH-[S2200] C₁₉H₂₂N₂O₅ Acetamide, hydroxymethylphenoxy 5-Hydroxymethyl-2-methylphenoxy Enhanced solubility
Benzilic acid C₁₄H₁₂O₃ Hydroxy, diphenylacetic acid Two phenyl groups Moderate acidity, synthetic utility
88859-58-9 (butenedioic acid ester) C₉H₉O₆ Ester, propenyloxy Propenyloxy ethyl ester Hydrolytic instability

Key Research Findings

  • Acidity and Reactivity: The dual carboxylic acids in this compound likely render it more acidic and reactive than ester or amide derivatives, favoring applications in catalysis or polymer science.
  • Metabolic Stability: Compounds with imino groups (e.g., 490-M18) may exhibit higher metabolic lability or toxicity compared to the target compound’s carboxylic acid system .
  • Solubility and Bioavailability : Hydroxymethyl or ester substituents (e.g., 5-CH2-OH-[S2200, 88859-58-9]) improve lipophilicity or solubility, suggesting trade-offs between pharmacokinetics and reactivity .

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